molecular formula C18H33N3Sn B14688728 Stannane, azidotricyclohexyl- CAS No. 29045-66-7

Stannane, azidotricyclohexyl-

Cat. No.: B14688728
CAS No.: 29045-66-7
M. Wt: 410.2 g/mol
InChI Key: CVUYJEFXYFFMNV-UHFFFAOYSA-N
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Description

Stannane, azidotricyclohexyl- is an organotin compound characterized by the presence of an azido group and three cyclohexyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, azidotricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with sodium azide. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azido group. The general reaction scheme is as follows:

(C6H11)3SnCl+NaN3(C6H11)3SnN3+NaCl\text{(C}_6\text{H}_{11}\text{)}_3\text{SnCl} + \text{NaN}_3 \rightarrow \text{(C}_6\text{H}_{11}\text{)}_3\text{SnN}_3 + \text{NaCl} (C6​H11​)3​SnCl+NaN3​→(C6​H11​)3​SnN3​+NaCl

Industrial Production Methods

Industrial production of stannane, azidotricyclohexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, azidotricyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products

    Oxidation: Nitrotricyclohexyltin compounds.

    Reduction: Aminotricyclohexyltin compounds.

    Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.

Scientific Research Applications

Stannane, azidotricyclohexyl- has several applications in scientific research:

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of stannane, azidotricyclohexyl- involves the formation of reactive intermediates, such as radicals or cations, which can undergo further chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. The tin atom can also coordinate with various ligands, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclohexyltin chloride
  • Tricyclohexyltin hydride
  • Tricyclohexyltin hydroxide

Uniqueness

Stannane, azidotricyclohexyl- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. Compared to other tricyclohexyltin compounds, the azido derivative offers additional pathways for functionalization and application in various fields.

Properties

CAS No.

29045-66-7

Molecular Formula

C18H33N3Sn

Molecular Weight

410.2 g/mol

IUPAC Name

azido(tricyclohexyl)stannane

InChI

InChI=1S/3C6H11.N3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;;/q;;;-1;+1

InChI Key

CVUYJEFXYFFMNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N=[N+]=[N-]

Origin of Product

United States

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